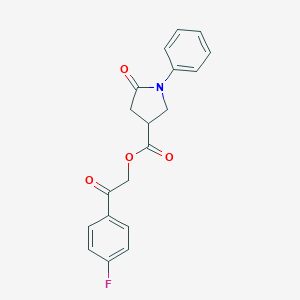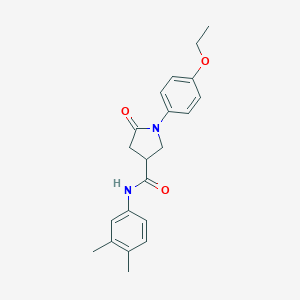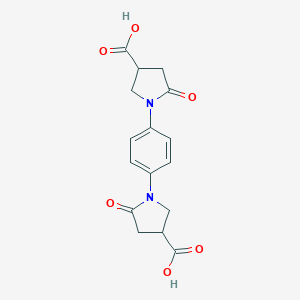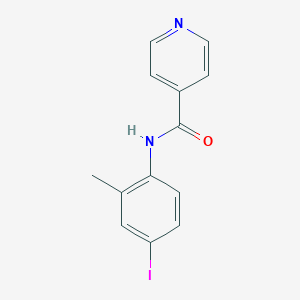![molecular formula C21H22NO3+ B271347 1-Methyl-2-[2-(2,3,4-trimethoxyphenyl)vinyl]quinolinium](/img/structure/B271347.png)
1-Methyl-2-[2-(2,3,4-trimethoxyphenyl)vinyl]quinolinium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methyl-2-[2-(2,3,4-trimethoxyphenyl)vinyl]quinolinium is a chemical compound that has been extensively studied for its potential applications in scientific research. Also known as TMAQ, this compound is a quinolinium derivative that has been shown to have a range of biochemical and physiological effects. In
Mecanismo De Acción
The mechanism of action of TMAQ is not fully understood, but it is thought to involve the inhibition of acetylcholinesterase activity and the modulation of dopamine release. TMAQ has been shown to bind to acetylcholinesterase and inhibit its activity, which may contribute to its effects on the central nervous system. Additionally, TMAQ has been shown to modulate dopamine release by interacting with dopamine receptors.
Biochemical and Physiological Effects:
TMAQ has been shown to have a range of biochemical and physiological effects. In addition to its effects on the central nervous system, TMAQ has been shown to have antioxidant properties and to inhibit the growth of cancer cells. TMAQ has also been shown to have antibacterial and antifungal properties, making it a potential candidate for the development of new antimicrobial agents.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
TMAQ has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it has a range of potential applications in scientific research. However, TMAQ also has some limitations. It is sensitive to light and air, and it can be difficult to handle due to its yellow color and potential toxicity.
Direcciones Futuras
There are several future directions for research on TMAQ. One area of interest is the development of new fluorescent probes for imaging biological systems. TMAQ has potential as a fluorescent probe, and further research could lead to the development of new imaging techniques. Another area of interest is the development of new antimicrobial agents. TMAQ has shown promise as an antibacterial and antifungal agent, and further research could lead to the development of new drugs to combat infectious diseases. Finally, further research is needed to fully understand the mechanism of action of TMAQ and its potential applications in scientific research.
Métodos De Síntesis
TMAQ can be synthesized using a variety of methods, including the reaction of 2,3,4-trimethoxybenzaldehyde with methylamine and 2-vinylquinoline. This reaction produces TMAQ as a yellow solid, which can be purified using various methods such as recrystallization and column chromatography.
Aplicaciones Científicas De Investigación
TMAQ has been studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been shown to have a range of effects on the central nervous system, including the ability to modulate dopamine release and inhibit acetylcholinesterase activity. TMAQ has also been studied for its potential as a fluorescent probe for imaging biological systems.
Propiedades
Fórmula molecular |
C21H22NO3+ |
|---|---|
Peso molecular |
336.4 g/mol |
Nombre IUPAC |
1-methyl-2-[(E)-2-(2,3,4-trimethoxyphenyl)ethenyl]quinolin-1-ium |
InChI |
InChI=1S/C21H22NO3/c1-22-17(12-9-15-7-5-6-8-18(15)22)13-10-16-11-14-19(23-2)21(25-4)20(16)24-3/h5-14H,1-4H3/q+1/b13-10+ |
Clave InChI |
YPDMWQRZQQPFQX-JLHYYAGUSA-N |
SMILES isomérico |
C[N+]1=C(C=CC2=CC=CC=C21)/C=C/C3=C(C(=C(C=C3)OC)OC)OC |
SMILES |
C[N+]1=C(C=CC2=CC=CC=C21)C=CC3=C(C(=C(C=C3)OC)OC)OC |
SMILES canónico |
C[N+]1=C(C=CC2=CC=CC=C21)C=CC3=C(C(=C(C=C3)OC)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![5-chloro-3-hydroxy-1-(2-methylbenzyl)-3-[2-oxo-2-(pyridin-2-yl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B271276.png)
![5-chloro-3-[2-(2-furyl)-2-oxoethyl]-3-hydroxy-1-(2-methylbenzyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B271277.png)
![5-chloro-3-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]-3-hydroxy-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B271283.png)
![5-chloro-3-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B271286.png)


![3-Methyl-6-phenyl[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B271292.png)

![Methyl 4-[(3-methylbenzoyl)amino]benzoate](/img/structure/B271296.png)
